An In-depth Technical Guide to the NMR Spectral Analysis of Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate HCl
An In-depth Technical Guide to the NMR Spectral Analysis of Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate HCl
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra. We will explore the rationale behind experimental choices, provide detailed protocols for data acquisition, and present a thorough breakdown of spectral assignments. The guide is grounded in authoritative references to ensure scientific integrity and provides practical insights for the structural elucidation of this and similar complex heterocyclic molecules.
Introduction: The Structural Significance of Substituted Diazaspiro[4.5]decanes
The 2,7-diazaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds investigated for therapeutic applications.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for orienting functional groups in space, which is crucial for specific interactions with biological targets. The title compound, Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate HCl, incorporates an allyl carbamate group, a common protecting group and a functional handle for further chemical modification.
NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of such molecules.[4][5] It provides detailed information about the molecular framework, including the connectivity of atoms, their electronic environment, and stereochemical relationships. This guide will walk through a predicted analysis of the ¹H and ¹³C NMR spectra of this molecule, based on established principles and data from closely related structures.
Molecular Structure and Key Functional Groups
To effectively interpret the NMR spectra, it is essential to first dissect the molecule into its constituent parts: the spirocyclic core, the allyl group, and the carbamate linker. The hydrochloride salt form also significantly influences the spectral data.
Caption: Molecular structure of Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate HCl with atom numbering.
Experimental Protocol for NMR Data Acquisition
A self-validating and reproducible protocol is paramount for obtaining high-quality NMR data.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent that fully dissolves the hydrochloride salt. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are excellent choices. D₂O will lead to the exchange of labile protons (N-H and O-H, if any), causing their signals to disappear. CD₃OD is often preferred as it can still allow for the observation of N-H protons.
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Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents like CD₃OD or D₂O, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) may be used.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: A 400 MHz or higher field spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the complex multiplets of the spirocyclic core.
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Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C in the chosen solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 16 to 64 scans are usually enough for a sample of this concentration.
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-
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
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Spectral Width: A spectral width of 200-240 ppm is appropriate.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
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-
2D NMR Experiments (for full structural confirmation):
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COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
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Caption: A typical workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Analysis
The protonation of the nitrogen at the 2-position by HCl will cause a significant downfield shift of the adjacent protons.[6] The electron-withdrawing carbamate group will also deshield adjacent protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H14 (Allyl =CH-) | 5.90 - 6.05 | ddt | J(trans) ≈ 17.2J(cis) ≈ 10.5J(allyl) ≈ 5.5 | Vinylic proton, deshielded by the double bond. Complex splitting due to coupling with cis, trans, and allylic protons.[7][8] |
| H15 (Allyl =CH₂, trans) | 5.25 - 5.40 | dq | J(trans) ≈ 17.2J(gem) ≈ 1.5 | Vinylic proton, trans to the other vinylic proton.[9][10] |
| H15 (Allyl =CH₂, cis) | 5.15 - 5.25 | dq | J(cis) ≈ 10.5J(gem) ≈ 1.5 | Vinylic proton, cis to the other vinylic proton.[9][10] |
| H13 (Allyl -CH₂-O) | 4.55 - 4.70 | dt | J(allyl) ≈ 5.5J(vic) ≈ 1.5 | Allylic protons, deshielded by the adjacent oxygen and double bond. |
| H6, H8 (Piperidine α to N7) | 3.40 - 3.80 | m | - | Deshielded by the electron-withdrawing carbamate group. |
| H1, H3 (Pyrrolidine α to N2) | 3.10 - 3.50 | m | - | Significantly deshielded due to the adjacent protonated nitrogen (N-H₂⁺).[6] |
| N2-H₂⁺ | 7.0 - 9.0 | br s | - | Labile protons on the protonated nitrogen; chemical shift is highly dependent on solvent and concentration. |
| H4, H9, H10 (Ring CH₂) | 1.50 - 2.20 | m | - | Aliphatic protons of the spirocyclic core. Overlapping multiplets are expected. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will be simpler due to proton decoupling, showing a single peak for each unique carbon atom.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C11 (C=O, Carbamate) | 155.0 - 157.0 | Carbonyl carbon of the carbamate group.[11] |
| C14 (Allyl =CH-) | 132.0 - 134.0 | Vinylic methine carbon.[7] |
| C15 (Allyl =CH₂) | 117.0 - 119.0 | Terminal vinylic methylene carbon.[7] |
| C13 (Allyl -CH₂-O) | 65.0 - 67.0 | Allylic carbon attached to the carbamate oxygen. |
| C5 (Spiro Carbon) | 60.0 - 70.0 | Quaternary spiro carbon, a key feature of the scaffold.[4] |
| C1, C3 (Pyrrolidine α to N2) | 45.0 - 55.0 | Aliphatic carbons adjacent to the protonated nitrogen. |
| C6, C8 (Piperidine α to N7) | 40.0 - 50.0 | Aliphatic carbons adjacent to the carbamate nitrogen. |
| C4, C9, C10 (Ring CH₂) | 20.0 - 40.0 | Remaining aliphatic carbons of the spirocyclic core. |
Utilizing 2D NMR for Structural Confirmation
While ¹H and ¹³C spectra provide foundational data, 2D NMR experiments are crucial for definitive assignment.
Caption: Expected key 2D NMR correlations for the allyl carbamate moiety.
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COSY: Would confirm the coupling between H14 and both H15 and H13 protons in the allyl group. It would also reveal the connectivity within the piperidine and pyrrolidine rings.
-
HSQC: Would unambiguously link each proton to its directly attached carbon (e.g., H14 to C14).
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HMBC: Is critical for establishing the overall structure. For instance, a correlation from the H13 protons to the carbamate carbonyl carbon (C11) would confirm the attachment of the allyl group to the carbamate oxygen. Similarly, correlations from H6 and H8 to C11 would confirm the carbamate's position on N7.
Conclusion
The NMR spectral analysis of Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate HCl is a multi-faceted process requiring a systematic approach. By breaking down the molecule into its constituent functional groups and considering the electronic effects of the carbamate and the hydrochloride salt, a detailed and accurate prediction of the ¹H and ¹³C NMR spectra can be achieved. The characteristic signals of the allyl group, the downfield shifts of protons alpha to the nitrogen atoms, and the unique chemical shift of the spiro carbon are all key identifiers. This guide provides the foundational knowledge and protocols for researchers to confidently analyze this and other complex spirocyclic molecules, ensuring structural integrity in their chemical research and development endeavors.
References
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Chen, Y., et al. (2012). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wu, G. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Retrieved from [Link]
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Li, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
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